An In-depth Technical Guide to the Chemical Properties of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde
An In-depth Technical Guide to the Chemical Properties of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Allyl-2-hydroxy-3-methoxybenzaldehyde, a substituted aromatic aldehyde, serves as a versatile precursor in the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity. All quantitative data are presented in structured tables for clarity and comparative analysis. Methodologies for key experiments and logical workflows are visualized using Graphviz diagrams to facilitate understanding and reproducibility.
Chemical and Physical Properties
5-Allyl-2-hydroxy-3-methoxybenzaldehyde is a crystalline solid at room temperature.[1] Its core structure consists of a benzene ring substituted with an allyl group, a hydroxyl group, a methoxy group, and a formyl group. These functional groups contribute to its characteristic chemical reactivity and physical properties.
Table 1: Physicochemical Properties of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₂O₃ | [2] |
| Molecular Weight | 192.21 g/mol | [2] |
| Appearance | Light yellow crystalline powder | [1] |
| Melting Point | 48-52 °C | [1] |
| Boiling Point | 167 °C @ 10 mmHg | |
| Solubility | Soluble in methanol | [1] |
| CAS Number | 22934-51-6 | [2] |
| InChI Key | FDHXEIOBIOVBEN-UHFFFAOYSA-N |
Table 2: Computed Properties of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde
| Property | Value | Reference(s) |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 4 | [3] |
| Topological Polar Surface Area | 46.5 Ų | [2] |
Synthesis and Purification
The synthesis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde is typically achieved through a Claisen rearrangement of the corresponding allyl ether of o-vanillin, followed by formylation. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde
This protocol is based on established synthetic transformations for structurally similar compounds.
Step 1: Allylation of o-Vanillin
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-vanillin (1 equivalent) in a suitable solvent such as acetone.
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Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
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Allylation: To this suspension, add allyl bromide (1.2 equivalents) dropwise at room temperature.
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Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Remove the solvent from the filtrate under reduced pressure to obtain the crude allyl ether.
Step 2: Claisen Rearrangement
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Reaction Setup: Place the crude allyl ether from the previous step in a high-boiling solvent such as N,N-dimethylformamide (DMF).
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Reaction: Heat the solution to a high temperature (typically 180-220 °C) and maintain it under reflux for several hours. Monitor the rearrangement by TLC.
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Work-up: After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 3: Formylation (Duff Reaction)
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Reaction Setup: To a solution of the rearranged product in glacial acetic acid, add hexamethylenetetramine.
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Reaction: Heat the mixture to reflux for several hours.
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Hydrolysis: Add an aqueous solution of hydrochloric acid and continue to reflux.
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Work-up and Purification: Cool the reaction mixture, extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate. The solvent is then evaporated, and the crude product is purified by column chromatography to yield 5-Allyl-2-hydroxy-3-methoxybenzaldehyde.
Spectroscopic Characterization
The structure of 5-Allyl-2-hydroxy-3-methoxybenzaldehyde is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
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Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.
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Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Expected Spectral Data:
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¹H NMR: The spectrum is expected to show characteristic signals for the aldehydic proton (singlet, ~9.8 ppm), aromatic protons, the methoxy group protons (singlet, ~3.9 ppm), the allyl group protons (multiplets for the vinyl and methylene protons), and the hydroxyl proton (a broad singlet).
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¹³C NMR: The spectrum should display distinct signals for the carbonyl carbon of the aldehyde (~190 ppm), aromatic carbons, the methoxy carbon (~56 ppm), and the carbons of the allyl group.
Infrared (IR) Spectroscopy
Experimental Protocol:
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Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
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Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.
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Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.
Expected Spectral Data:
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A broad absorption band in the region of 3100-3500 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
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A strong absorption band around 1650-1680 cm⁻¹ due to the C=O stretching of the aldehyde.
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Absorption bands in the region of 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹ corresponding to the C=C stretching vibrations of the aromatic ring.
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C-H stretching vibrations of the allyl group and aromatic ring in the region of 2850-3100 cm⁻¹.
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C-O stretching vibrations for the ether and phenol functionalities.
Mass Spectrometry (MS)
Experimental Protocol:
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Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
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Data Acquisition: Obtain the mass spectrum in the positive or negative ion mode.
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Data Analysis: Determine the molecular weight from the molecular ion peak ([M+H]⁺ or [M-H]⁻) and analyze the fragmentation pattern to further confirm the structure.
Expected Spectral Data:
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The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound (192.21 g/mol ).
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Fragmentation patterns may include the loss of the allyl group, the formyl group, or the methoxy group.
References
- 1. 5-Allyl-2-hydroxy-3-methoxybenzaldehyde, 98% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 2. 5-Allyl-2-hydroxy-3-methoxybenzaldehyde | C11H12O3 | CID 1713887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-allyl-2-hydroxy-3-methoxybenzaldehyde (22934-51-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
